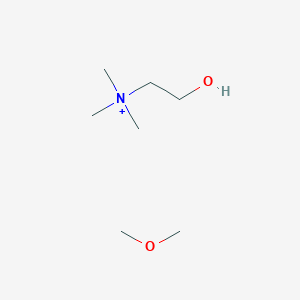
2,5-Bis(trifluoromethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F6O4 It is characterized by the presence of two trifluoromethoxy groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trifluoromethoxy)benzoic acid typically involves the reaction of 2,5-dihydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoromethoxy derivative, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid core can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: Hydroquinones and other reduced products.
Coupling Reactions: Biaryl derivatives with various functional groups.
Applications De Recherche Scientifique
2,5-Bis(trifluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,5-Bis(trifluoromethoxy)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The trifluoromethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison
2,5-Bis(trifluoromethoxy)benzoic acid is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. These properties include increased electron-withdrawing effects and enhanced stability under various conditions .
Propriétés
Numéro CAS |
1003709-86-1 |
|---|---|
Formule moléculaire |
C9H4F6O4 |
Poids moléculaire |
290.12 g/mol |
Nom IUPAC |
2,5-bis(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H4F6O4/c10-8(11,12)18-4-1-2-6(19-9(13,14)15)5(3-4)7(16)17/h1-3H,(H,16,17) |
Clé InChI |
LJLZKVYNUPIIAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)







![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)





